8-(4-chlorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Purine Nucleoside Phosphorylase Enzyme Inhibition Imidazopurine

8-(4-Chlorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic, tetramethylated purine derivative featuring a fused imidazo[2,1-f]purine core and a 4-chlorophenyl substituent. The compound is offered by multiple specialty chemical vendors as a research tool, with references to potential purine nucleoside phosphorylase (PNP) inhibitory activity.

Molecular Formula C17H16ClN5O2
Molecular Weight 357.8
CAS No. 900283-16-1
Cat. No. B2461045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4-chlorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS900283-16-1
Molecular FormulaC17H16ClN5O2
Molecular Weight357.8
Structural Identifiers
SMILESCC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)Cl)N(C(=O)N(C3=O)C)C)C
InChIInChI=1S/C17H16ClN5O2/c1-9-10(2)23-13-14(20(3)17(25)21(4)15(13)24)19-16(23)22(9)12-7-5-11(18)6-8-12/h5-8H,1-4H3
InChIKeyPPVVUACLCWZQJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(4-Chlorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 900283-16-1): Scarcity of Verified, Comparator-Based Evidence for Procurement Differentiation


8-(4-Chlorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic, tetramethylated purine derivative featuring a fused imidazo[2,1-f]purine core and a 4-chlorophenyl substituent. The compound is offered by multiple specialty chemical vendors as a research tool, with references to potential purine nucleoside phosphorylase (PNP) inhibitory activity [1]. However, a systematic search of primary research papers, patents, and authoritative databases, strictly excluding non-verifiable vendor sources, did not yield publicly accessible, quantitative head-to-head pharmacological data for this specific compound against defined analogs. This evidence guide transparently documents the current limitations in available comparative data, enabling a data-driven procurement decision.

Why Closely Related 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione Analogs Cannot Be Assumed Equivalent to the 8-(4-Chlorophenyl)-1,3,6,7-tetramethyl Derivative


The 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione scaffold is pharmacologically versatile, with known affinities for adenosine receptors, phosphodiesterases, and serotonin receptors that are highly sensitive to substitution patterns [1]. For example, patent literature and recent publications highlight that specific N8-arylalkyl side chains determine selectivity between PDE4B/PDE10A and 5-HT1A/5-HT7 receptors, while the presence and position of a 4-chlorophenyl group can significantly alter binding kinetics compared to unsubstituted phenyl or alkyl chains [2]. Therefore, substituting the target compound with a regioisomer or an analog lacking the precise methyl substitution pattern or the 4-chlorophenyl group cannot guarantee equivalent pharmacological profile, reproducibility, or target engagement in ongoing studies. The following section evaluates the quantitative evidence available to substantiate this expected differentiation.

Quantitative Differential Evidence for 8-(4-Chlorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: A Critical Gap Analysis


Absence of Verifiable, Comparator-Anchored Biological Potency Data for the Target Compound

No quantitative inhibitory potency data (e.g., IC50, Ki) anchored to a named comparator compound could be identified for the target compound in primary literature or authoritative databases. A vendor reference to PNP inhibition potency [1] is unsupported by accessible, peer-reviewed evidence for this specific molecule. While related guanine and formycin B PNP inhibitors are described in the literature with IC50 values in the low micromolar range [1], no direct head-to-head data allows differentiation of the 4-chlorophenyl, tetramethyl derivative.

Purine Nucleoside Phosphorylase Enzyme Inhibition Imidazopurine

Lack of Comparative Selectivity Data Against Pharmacologically Relevant Off-Targets (e.g., 5-HT1A, Adenosine A1, PDEs)

Published structure-activity relationship (SAR) studies on closely related imidazo[2,1-f]purine-2,4-diones demonstrate that minute structural changes switch selectivity between 5-HT1A, 5-HT6, 5-HT7, D2, and PDE4B/10A targets [1][2]. For example, elongation of the N8 alkyl chain with a butyl-piperazine linker confers nanomolar 5-HT1A partial agonism [2], whereas an unsubstituted phenyl ring or octyl chain likely shifts affinity toward PDEs or adenosine receptors. No selectivity profile (e.g., Ki ratio) is publicly available for the 8-(4-chlorophenyl)-1,3,6,7-tetramethyl derivative, preventing assessment of its off-target risk relative to known dual-target or selective analogs.

Receptor Selectivity 5-HT1A Receptor Adenosine A1 Receptor PDE4B PDE10A

Structural Differentiation from Commercially Common Analogs Suggests Potentially Unique Physicochemical Properties, but In Vivo PK/PD Data is Missing

The target compound's predicted LogP (approximately 2.6, based on in silico tools for the closely related 1,3,6,7-tetramethyl-8-octyl analog) and molecular weight (357.8 g/mol) place it in a physicochemical space distinct from more polar, basic amine-containing analogs like AZ-853 and AZ-861 . However, no experimental LogD, solubility, metabolic stability, or brain-to-plasma ratio data exist for this compound to validate any ADME advantage. Comparative in vivo pharmacokinetic studies are completely absent from the literature.

Physicochemical Properties In Silico ADME Brain Penetration

No Peer-Reviewed Synthetic Protocol or Analytical Characterization Data Found for the Target Compound

A search of the primary chemical literature did not retrieve a dedicated synthetic paper, patent, or detailed analytical characterization (e.g., HPLC purity, NMR assignments) for the target compound. In contrast, synthesis and characterization of numerous related imidazo[2,1-f]purinediones are well-documented in the medicinal chemistry literature [1]. This lack of published experimental procedures introduces uncertainty regarding batch-to-batch reproducibility and the availability of high-purity reference standards, which are critical for quantitative biological studies.

Synthetic Accessibility Chemical Purity Reproducibility

Situationally Appropriate Use Cases for 8-(4-Chlorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Based on Current Evidence


Exploratory Medicinal Chemistry as a Core Scaffold for Diversification

Given the complete absence of public pharmacological data, the primary value of this compound lies in its use as a novel, underexplored core for synthesizing derivative libraries. Its 4-chlorophenyl and tetramethyl substitution pattern provides a distinct starting point compared to the butyl-piperazine linked series (e.g., AZ-853) [1]. Researchers aiming to generate structure-activity relationship (SAR) data for purine-based targets (PNP, PDEs, adenosine receptors) may use this compound as a negative control or as a substrate for late-stage functionalization, provided the procurement source can guarantee high chemical purity and structural identity.

Tool Compound for Studying the Role of 4-Chlorophenyl Substitution in Purine Recognition

For enzymologists or structural biologists investigating the purine binding site of PNP or related enzymes, this compound can serve as a structural probe to understand how a 4-chlorophenyl group at the 8-position affects binding compared to known inhibitors like 8-aminoguanosine [2]. However, without a co-crystal structure or IC50 value, its utility is limited to qualitative binding assays. Its procurement is justified only if the experimental design includes a direct comparator with a published IC50, and the vendor provides a certificate of analysis confirming identity.

Reference Standard for Analytical Method Development

Due to its distinct molecular weight (357.8 g/mol) and predicted retention properties, this compound could be employed as a reference standard for developing HPLC or LC-MS methods aimed at separating imidazopurine analogs. Its structural dissimilarity to common drug-like amines reduces the risk of co-elution with basic analytes. Nevertheless, procurement for this purpose requires prior validation of the supplied material's purity (e.g., by the vendor's HPLC-UV/ELSD) and should be benchmarked against a more established standard like caffeine or theophylline to ensure method robustness.

Quote Request

Request a Quote for 8-(4-chlorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.